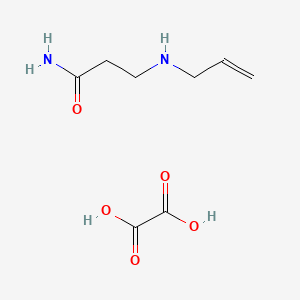

N3-Prop-2-en-1-yl-beta-alaninamide (C2H2O4)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N3-Prop-2-en-1-yl-beta-alaninamide (C2H2O4) is a chemical compound that has recently gained attention in scientific research. It is a derivative of beta-alanine and has been found to have potential applications in various fields, including medicine and biotechnology. In

科学的研究の応用

Polymer Science and Drug Delivery

- Synthesis and Characterization : N3-Prop-2-en-1-yl-beta-alaninamide is involved in the synthesis of polymeric materials. For instance, star-shaped poly-β-alanine based on tri(prop-2-yn-1-yl) benzene-1,3,5-tricarboxylate and azido terminated poly-β-alanine was synthesized for drug loading and release studies, showcasing its potential in the field of drug delivery systems (Krishna Kumar et al., 2015).

Biochemistry and Molecular Biology

Metabolic Pathways and Enzymology : Research on beta-alanine and its derivatives has provided insights into various metabolic pathways and enzyme activities. For instance, ALD2 and ALD3 genes in Saccharomyces cerevisiae are specialized for beta-alanine biosynthesis, highlighting the enzyme-mediated conversion processes vital for coenzyme A production (W. H. White et al., 2003).

Photoaffinity Labeling : (Arylazido)-beta-alanyl-substituted nicotinamide adenine dinucleotide (N3-NAD) serves as a photosensitive analogue for studying enzyme interactions, demonstrating its utility in biochemical research to understand enzyme active sites (M. Yamaguchi et al., 1985).

Neurological Research : The neurotoxic amino acid β-N-methylamino-l-alanine (L-BMAA) has been studied for its potential role in neurodegenerative diseases, providing a foundation for understanding the biochemical pathways that may contribute to conditions like Amyotrophic Lateral Sclerosis (Estefanía de Munck et al., 2013).

作用機序

Target of Action

It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various enzymes and receptors in the body, influencing a range of biological processes.

Mode of Action

As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding and other non-covalent interactions, leading to changes in the activity of the target proteins .

Biochemical Pathways

Related compounds such as acyl activating enzyme 3 (aae3), which encodes an oxalyl-coa synthetase, have been proposed to catalyze the first step in an alternative pathway of oxalate degradation . This suggests that 3-(Allylamino)propanamide oxalate might also be involved in similar biochemical pathways.

Result of Action

Related compounds such as aae3 have been shown to play a critical role in regulating tissue calcium oxalate crystal accumulation and in defense against oxalate-secreting phytopathogens . This suggests that 3-(Allylamino)propanamide oxalate might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is worth noting that the presence of oxalate in the environment can influence various biological and metabolic processes .

特性

IUPAC Name |

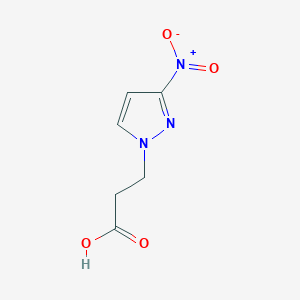

oxalic acid;3-(prop-2-enylamino)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.C2H2O4/c1-2-4-8-5-3-6(7)9;3-1(4)2(5)6/h2,8H,1,3-5H2,(H2,7,9);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXXNZCAEONZOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCCC(=O)N.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Allylamino)propanamide oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7',8'-Dimethoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline](/img/structure/B2465466.png)

![Benzyl 5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2465467.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2465470.png)

![N-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2465475.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2465480.png)